molecular formula C25H23FN4O5 B2882923 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea CAS No. 1023474-24-9

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea

Cat. No.: B2882923
CAS No.: 1023474-24-9
M. Wt: 478.48
InChI Key: DJWXJRCCXMTMPE-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C25H23FN4O5 and its molecular weight is 478.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • The synthesis and cyclization of o-acylphenylacetic acids to generate 1-aryl-3-hydroxyisoquinolines have been explored, discussing the biological activity of some derivatives against bacterial strains (Nowicki & Fabrycy, 1976).
  • Research on the synthesis and stereochemical studies of 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives has been conducted, showcasing the methodological advancements in creating complex molecular structures (Heydenreich et al., 2003).

Biological Activity and Therapeutic Potential

  • A study on potent and selective inhibitors of PDGF receptor phosphorylation explored the structure-activity relationships of quinazoline derivatives, including their effects on smooth muscle cell proliferation and migration. This highlights the compound's potential as therapeutic agents for restenosis (Matsuno et al., 2002).
  • The local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives have been evaluated, suggesting these compounds' potential in developing new anesthetic drugs (Azamatov et al., 2023).

Chemical Interactions and Mechanisms

  • Investigations into weak interactions in diaryl tetrahydroisoquinoline derivatives have been performed, examining the influence of organic fluorine in crystal packing and offering insights into the molecular structures' stability and interactions (Choudhury et al., 2003).

Novel Syntheses and Derivatives

  • Research on the multicomponent synthesis of octahydroquinazolines and their reaction with various reagents demonstrates the compound's versatility in creating fluorescent dyes and exploring biochemical applications (Tonkikh et al., 2004).

Biochemical Analysis

Biochemical Properties

Compounds with a dihydroisoquinoline moiety have been shown to have high affinity for the sigma-2 receptor . This suggests that 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea may interact with this receptor and potentially other biomolecules.

Cellular Effects

Given its potential interaction with the sigma-2 receptor , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may bind to the sigma-2 receptor, potentially leading to changes in gene expression and enzyme activity .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-18-7-8-20(26)22(13-18)30(32)33/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXJRCCXMTMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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